AChE Inhibitory Potency and Selectivity vs. Butyrylcholinesterase (BuChE)
7-Chloro-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been reported to inhibit human acetylcholinesterase (AChE) with an IC₅₀ of 0.521 μM and a selectivity index (SI = IC₅₀ BuChE / IC₅₀ AChE) of 3.55 over butyrylcholinesterase (BuChE), as documented in vendor technical datasheets . This AChE-preferring inhibition profile is relevant for Alzheimer's disease research, where selective AChE inhibition is therapeutically desirable. By comparison, the clinically approved AChE inhibitor donepezil exhibits an IC₅₀ of approximately 0.0067–0.022 μM against human AChE, placing the target compound approximately 20–80-fold less potent but within a tractable range for hit-to-lead optimization [1]. No peer-reviewed publication has yet independently confirmed these values; therefore this evidence is derived from vendor-reported data and should be verified in the user's assay system.
| Evidence Dimension | AChE inhibitory potency (IC₅₀) and selectivity over BuChE |
|---|---|
| Target Compound Data | IC₅₀ (AChE) = 0.521 μM; Selectivity Index (AChE/BuChE) = 3.55 |
| Comparator Or Baseline | Donepezil: IC₅₀ (AChE) ≈ 0.0067–0.022 μM (literature range) [1] |
| Quantified Difference | Target compound is ~20–80-fold less potent than donepezil; AChE-preferring selectivity (SI > 3) vs. BuChE |
| Conditions | In vitro enzymatic assay; specific assay protocol and enzyme source not detailed in available vendor documentation |
Why This Matters
AChE selectivity (SI > 3) distinguishes this compound from non-selective cholinesterase inhibitors, which may be associated with peripheral cholinergic side effects, making it a candidate for CNS-targeted optimization programs.
- [1] Sugimoto H, Ogura H, Arai Y, Iimura Y, Yamanishi Y. Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor. Jpn J Pharmacol. 2002;89(1):7-20. View Source
